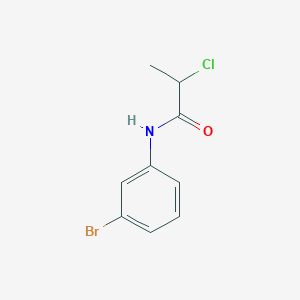

N-(3-bromophenyl)-2-chloropropanamide

CAS No.: 882323-12-8

Cat. No.: VC7269556

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882323-12-8 |

|---|---|

| Molecular Formula | C9H9BrClNO |

| Molecular Weight | 262.53 |

| IUPAC Name | N-(3-bromophenyl)-2-chloropropanamide |

| Standard InChI | InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | TVSIMKBSWDSNNG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=CC(=CC=C1)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Bromophenyl)-2-chloropropanamide consists of a phenyl ring substituted with a bromine atom at the meta-position (C3) and an amide functional group at the nitrogen. The amide side chain comprises a propanamide backbone with a chlorine atom at the β-carbon (C2). The SMILES notation for this structure is ClC(C(=O)Nc1cccc(Br)c1)C, reflecting the spatial arrangement of substituents .

Computed and Experimental Properties

Table 1 summarizes the compound’s key physicochemical properties derived from experimental and computational analyses.

Table 1: Physicochemical Properties of N-(3-Bromophenyl)-2-chloropropanamide

The absence of critical data, such as melting/boiling points and solubility, underscores the need for further experimental characterization.

Synthesis and Manufacturing

Challenges in Synthesis

The electron-withdrawing nature of the bromine and chlorine substituents may impede nucleophilic attack during amide bond formation, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic systems).

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Avoid skin contact; wear protective gloves and clothing. |

| H319 | Use eye protection; rinse immediately with water for 15 minutes upon exposure. |

| H335 | Use in well-ventilated areas; employ respiratory protection if ventilation is inadequate. |

First Aid Measures

-

Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing .

-

Eye Exposure: Rinse cautiously with water for several minutes; seek medical attention .

-

Inhalation: Move to fresh air; administer oxygen if breathing is difficult .

Regulatory and Disposal Considerations

Waste Management

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume